BenchChemオンラインストアへようこそ!

(3S)-3-(hydroxymethyl)piperidin-3-ol

Chiral resolution Enantiomeric enrichment Asymmetric synthesis building block

(3S)-3-(Hydroxymethyl)piperidin-3-ol (CAS 2381282-90-0; molecular formula C₆H₁₃NO₂; MW 131.17 g/mol) is a chiral piperidine derivative possessing a geminal diol architecture—with both a hydroxyl group and a hydroxymethyl group substituted at the C3 position. Its (S) absolute configuration imparts enantioselective interaction potential, making it a valuable chiral building block for asymmetric synthesis and medicinal chemistry.

Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
Cat. No. B14789907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-3-(hydroxymethyl)piperidin-3-ol
Molecular FormulaC6H13NO2
Molecular Weight131.17 g/mol
Structural Identifiers
SMILESC1CC(CNC1)(CO)O
InChIInChI=1S/C6H13NO2/c8-5-6(9)2-1-3-7-4-6/h7-9H,1-5H2/t6-/m0/s1
InChIKeyRNGTVNNILWIEBH-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S)-3-(Hydroxymethyl)piperidin-3-ol: Chiral Geminal Diol Piperidine for Stereochemically Demanding Synthesis


(3S)-3-(Hydroxymethyl)piperidin-3-ol (CAS 2381282-90-0; molecular formula C₆H₁₃NO₂; MW 131.17 g/mol) is a chiral piperidine derivative possessing a geminal diol architecture—with both a hydroxyl group and a hydroxymethyl group substituted at the C3 position. Its (S) absolute configuration imparts enantioselective interaction potential, making it a valuable chiral building block for asymmetric synthesis and medicinal chemistry . The compound is commercially available as the free base or hydrochloride salt (CAS 1706418-86-1) from multiple vendors at purity grades of 95–97% .

Why (3S)-3-(Hydroxymethyl)piperidin-3-ol Cannot Be Interchanged with Racemic or Non-Geminal Analogs


Substituting the (S)-enantiomer with its racemate (CAS 848069-91-0) or the (R)-enantiomer introduces uncontrolled stereochemical variables that can profoundly alter target-binding affinity, metabolic fate, and downstream synthetic outcomes [1]. Furthermore, replacing the geminal diol architecture with simpler 3-hydroxymethylpiperidine (CAS 144539-77-5, lacking the 3-OH group) eliminates one hydrogen-bond donor site and alters the three-dimensional pharmacophore, directly impacting recognition by chiral biological targets such as enzymes and receptors . The evidence below quantifies these differentiation axes at the levels of enantiomeric purity, physicochemical properties, and biological target engagement.

Quantitative Differentiation Evidence for (3S)-3-(Hydroxymethyl)piperidin-3-ol: Comparator-Based Selection Data


Enantiomeric Purity: ≥99% ee S-Enantiomer via Validated Resolution Process

The S-enantiomer of 3-hydroxymethylpiperidine can be prepared with enantiomeric excess (ee) of at least 98%, and preferably at least 99%, accompanied by chemical purity of at least 99.5% as determined by gas chromatography, according to the process claimed in US20160068486A1 [1]. In contrast, the racemate (CAS 848069-91-0) by definition provides 0% ee and the R-enantiomer produced via the same process yields the opposite stereochemical outcome. This level of optical purity is established as a specification in the patent explicitly for the S-enantiomer [1].

Chiral resolution Enantiomeric enrichment Asymmetric synthesis building block

Geminal Diol Architecture vs. Mono-Alcohol Analogs: Hydrogen-Bond Donor Count Differentiation

(3S)-3-(Hydroxymethyl)piperidin-3-ol possesses a geminal diol at C3 (tertiary –OH plus primary –CH₂OH), yielding three hydrogen-bond donor (HBD) sites and three hydrogen-bond acceptor (HBA) sites . By contrast, (S)-3-hydroxymethylpiperidine (CAS 144539-77-5) has only two HBD sites (secondary amine N–H and primary –OH) and two HBA sites, lacking the additional tertiary hydroxyl . The topological polar surface area (TPSA) is correspondingly larger for the geminal diol (52.50 Ų reported for the regioisomer 6-(hydroxymethyl)piperidin-3-ol [1]) versus approximately 32.26 Ų for (S)-piperidin-3-ylmethanol . This difference in hydrogen-bonding capacity and polarity directly impacts molecular recognition, aqueous solubility, and chromatographic behavior.

Hydrogen bonding Pharmacophore design Physicochemical profiling

Menin-MLL1 Protein–Protein Interaction Inhibition: Hydroxymethyl Piperidine Scaffold Activity

Substituted hydroxymethyl piperidine small molecules have been established as inhibitors of the menin-MLL1 protein–protein interaction. The clinical probe ML399, featuring a hydroxymethylpiperidine core, inhibited the menin-MLL interaction with an IC₅₀ of 90 nM [1]. Within the same structural class, further optimized analogs achieved substantially greater potency: M-808 demonstrated IC₅₀ values of 1 nM (MOLM-13) and 4 nM (MV-4-11) in MLL-rearranged leukemia cell lines, while M-525 achieved IC₅₀ of 3 nM (MV-4-11) [2]. In contrast, non-hydroxymethyl piperidine scaffolds such as the aminomethylpiperidine series displayed distinct structure-activity relationships, with the hydroxymethyl group contributing critical hydrogen-bonding interactions within the menin binding pocket [1]. The (3S)-configured geminal diol structure provides an additional hydroxyl contact point not available in the simple 3-hydroxymethylpiperidine scaffold.

Menin-MLL1 inhibition PPI inhibitors Leukemia therapeutics

Commercial Purity Grades: Batch-to-Batch Consistency and Procurement-Ready Specifications

The (S)-enantiomer (CAS 2381282-90-0) is routinely supplied at 95% purity by vendors such as Leyan and MolCore , while the racemate (CAS 848069-91-0) is available at 97% purity from AKSci and Fluorochem, with the latter providing a melting point specification of 202–242°C, density of 1.126 g/cm³, and full GHS-compliant safety data sheets including H302/H315/H319/H335 hazard classifications . The hydrochloride salt (CAS 1706418-86-1) is offered at 97% purity by Aladdin Scientific . In contrast, the non-geminal analog (S)-3-hydroxymethylpiperidine (CAS 144539-77-5) is supplied at 95% purity with a lower molecular weight (115.18 vs. 131.17 g/mol) and different physical form . These vendor-verified specifications enable direct comparison of available quality grades for procurement decisions.

Chemical procurement Purity specification Quality control

Orexin Receptor Antagonist Scaffold: Hydroxymethyl Piperidine Core in CNS Drug Discovery Patents

Hydroxymethyl piperidine compounds are claimed as orexin receptor antagonists in Merck Sharp & Dohme patent US20170320884A1, with the piperidine 3-position substitution pattern being a critical structural feature for OX1/OX2 receptor binding [1]. The patent describes compounds of formula I wherein the hydroxymethyl-substituted piperidine core is essential for antagonist activity, evaluated via FLIPR calcium flux assays in CHO cells expressing rat OX1 or human OX2 receptors at agonist concentrations of 70 pM orexin-A [1]. By contrast, 2,5-disubstituted piperidine orexin receptor antagonists (US20110201632) exhibit a fundamentally different substitution pattern and SAR [2]. The geminal diol architecture of (3S)-3-(hydroxymethyl)piperidin-3-ol provides an additional hydroxyl interaction site at C3 that is absent in the mono-hydroxymethyl piperidine scaffolds described in the broader patent family.

Orexin receptor CNS drug discovery Sleep disorders

Procurement-Relevant Application Scenarios for (3S)-3-(Hydroxymethyl)piperidin-3-ol


Asymmetric Synthesis of Chiral Piperidine-Derived Drug Candidates Requiring Defined C3 Stereochemistry

When designing synthetic routes to chiral drug candidates that incorporate a piperidine ring with defined C3 stereochemistry (e.g., paroxetine analogs, orexin receptor antagonists, or menin-MLL1 inhibitors), the (S)-enantiomer with documented ≥99% ee provides a stereochemically homogeneous starting material. The geminal diol architecture enables orthogonal protection strategies (selective silylation of the primary –CH₂OH, or Boc-protection of the secondary amine) that are not feasible with the racemate or the R-enantiomer without introducing diastereomeric complexity. The patent-established enantiomeric enrichment process [1] ensures traceable stereochemical integrity throughout multi-step syntheses.

Menin-MLL1 Protein–Protein Interaction Inhibitor Lead Optimization

Medicinal chemistry programs targeting the menin-MLL1 interaction can use (3S)-3-(hydroxymethyl)piperidin-3-ol as a structurally differentiated scaffold within the hydroxymethylpiperidine inhibitor class. The additional tertiary hydroxyl at C3 provides a hydrogen-bond donor/acceptor site for interactions with residues lining the menin binding pocket—an interaction vector not available from the mono-hydroxymethyl piperidine analog ML399 (IC₅₀ = 90 nM [2]). Systematic SAR exploration around the geminal diol may yield potency improvements toward the 1–3 nM range achieved by optimized analogs such as M-808 [3].

Fragment-Based Drug Discovery and DNA-Encoded Library (DEL) Synthesis Using Chiral Piperidine Cores

In fragment-based screening and DEL technology platforms, the (3S)-3-(hydroxymethyl)piperidin-3-ol scaffold offers a three-point diversity vector (secondary amine, tertiary –OH, primary –CH₂OH) with defined stereochemistry. Its TPSA of ~52.5 Ų falls within the favorable range for CNS drug-likeness, and the three hydrogen-bond donors enable diverse library enumeration via amide coupling, etherification, or Mitsunobu reactions. The commercial availability at 95–97% purity with analytical documentation supports high-throughput parallel synthesis workflows.

CNS Drug Discovery Programs Targeting Orexin Receptor Modulation

Given the patent-protected status of hydroxymethyl piperidine cores as orexin receptor antagonists [4], the (3S)-configured geminal diol variant can serve as a key intermediate for generating novel IP-differentiating analogs in sleep disorder or narcolepsy programs. The 3-hydroxy substituent may modulate key physicochemical parameters (logD, pKa, solubility) relative to the non-hydroxylated parent scaffold, potentially addressing the DMPK limitations noted for first-generation menin-MLL inhibitors within the hydroxymethylpiperidine class [2].

Quote Request

Request a Quote for (3S)-3-(hydroxymethyl)piperidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.